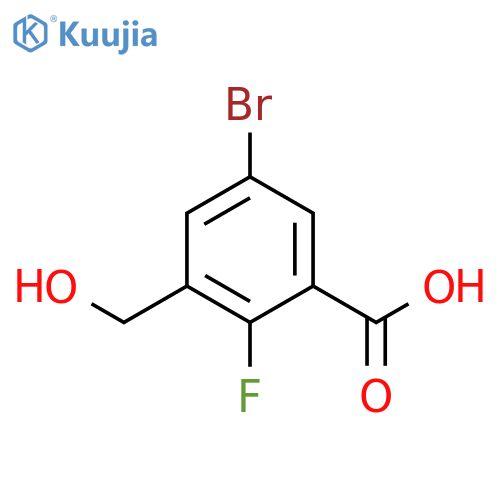

Cas no 2092311-49-2 (5-bromo-2-fluoro-3-(hydroxymethyl)benzoic acid)

2092311-49-2 structure

商品名:5-bromo-2-fluoro-3-(hydroxymethyl)benzoic acid

CAS番号:2092311-49-2

MF:C8H6BrFO3

メガワット:249.033845424652

CID:5193613

5-bromo-2-fluoro-3-(hydroxymethyl)benzoic acid 化学的及び物理的性質

名前と識別子

-

- Benzoic acid, 5-bromo-2-fluoro-3-(hydroxymethyl)-

- 5-bromo-2-fluoro-3-(hydroxymethyl)benzoic acid

-

- インチ: 1S/C8H6BrFO3/c9-5-1-4(3-11)7(10)6(2-5)8(12)13/h1-2,11H,3H2,(H,12,13)

- InChIKey: ASCQZXLRMANKSU-UHFFFAOYSA-N

- ほほえんだ: C(O)(=O)C1=CC(Br)=CC(CO)=C1F

5-bromo-2-fluoro-3-(hydroxymethyl)benzoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-342058-1.0g |

5-bromo-2-fluoro-3-(hydroxymethyl)benzoic acid |

2092311-49-2 | 1.0g |

$0.0 | 2023-02-23 | ||

| Enamine | EN300-342058-1g |

5-bromo-2-fluoro-3-(hydroxymethyl)benzoic acid |

2092311-49-2 | 1g |

$0.0 | 2023-09-03 |

5-bromo-2-fluoro-3-(hydroxymethyl)benzoic acid 関連文献

-

Patrick Johannes Riss,René Hummerich,Patrick Schloss Org. Biomol. Chem., 2009,7, 2688-2698

-

Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538

-

4. Tri-wavelength broadband antireflective coating built from refractive index controlled MgF2 filmsRuimin Ding,Yao Xu J. Mater. Chem. C, 2015,3, 3219-3224

-

Marleen Renders,Emily Miller,Curtis H. Lam,David M. Perrin Org. Biomol. Chem., 2017,15, 1980-1989

2092311-49-2 (5-bromo-2-fluoro-3-(hydroxymethyl)benzoic acid) 関連製品

- 161368-65-6(4-amino-3-(2-methoxyethyl)phenol)

- 1207030-44-1(1-(3,4-dimethylphenyl)-N-[(furan-2-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide)

- 5587-61-1(Triisocyanato(methyl)silane)

- 2138241-73-1(2H-Pyrazolo[4,3-c]pyridine, 3-(6-fluoro-3-pyridinyl)-4,5,6,7-tetrahydro-)

- 1620680-50-3((3S)-3-(methylamino)butan-1-ol)

- 1213675-27-4((1S)-1-(2-ANTHRYL)-2-METHYLPROPYLAMINE)

- 1869599-51-8(5-(Benzyloxy)-2-{[(benzyloxy)carbonyl]amino}pentanoic acid)

- 2229208-36-8(tert-butyl N-2-(4-cyanophenyl)-1-oxopropan-2-yl-N-methylcarbamate)

- 1854803-21-6(N-(4,4-difluorocyclohexyl)-2-methylpyrimidin-4-amine)

- 1341453-52-8(N-3-(dimethylamino)propyl-3,5-dimethylcyclohexan-1-amine)

推奨される供給者

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量